molecular formula C34H45N5O3 B8246013 Ezh2-IN-13

Ezh2-IN-13

Cat. No. B8246013
M. Wt: 571.8 g/mol
InChI Key: CXATYQKHRGXYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ezh2-IN-13 is a useful research compound. Its molecular formula is C34H45N5O3 and its molecular weight is 571.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

EZH2 in Cancer Progression and Treatment

EZH2, a member of the polycomb group of genes, plays a significant role in cell cycle regulation and is crucial in various cancers. Research has shown that EZH2 expression is associated with high proliferation rates in cancers of the skin, endometrium, prostate, and breast. Increased EZH2 expression correlates with aggressive clinical behavior and invasive growth in these cancers (Bachmann et al., 2006). Additionally, EZH2 is implicated in pancreatic cancer, influencing cell proliferation and chemoresistance (Ougolkov et al., 2008). EZH2 overexpression in solid tumors, including breast and prostate cancers, has been observed, leading to the repression of tumor suppressor genes and facilitating cancer progression (Cao et al., 2008).

EZH2 as a Prognostic Marker and Therapeutic Target

EZH2 serves as a novel and independent prognostic marker in various cancers. It identifies increased tumor cell proliferation and aggressive subgroups, suggesting its potential as a predictive factor for targeted therapy (Bachmann et al., 2006). The role of EZH2 in cancer initiation, progression, metastasis, metabolism, drug resistance, and immunity regulation has been extensively studied, highlighting the advancement of targeting EZH2 therapies in experiments and clinical studies (Duan et al., 2020).

Molecular Mechanisms and Pathways Involving EZH2

EZH2's role extends beyond epigenetic silencing through histone methylation. It has been shown to contribute to transcriptional repression and activation in various cellular contexts, impacting gene expression, cell proliferation, and differentiation. This dual function of EZH2 in gene regulation provides insights into its complex roles in biological processes and cancer development (Kim et al., 2018).

EZH2 in Hematopoiesis and Immune Regulation

In hematopoiesis, EZH2 plays a critical role in B cell development and immunoglobulin heavy chain gene rearrangement. It is also a key regulator of histone H3 methylation in early B cell progenitors, suggesting its importance in immune system development (Su et al., 2003). Furthermore, EZH2's association with immune checkpoints and tumor-infiltrating lymphocytes in glioma implies its potential role in the immunosuppressive tumor microenvironment, relevant to immune therapy applications (Chen et al., 2020).

properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(piperazin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N5O3/c1-5-39(29-10-16-42-17-11-29)32-20-28(27-8-6-26(7-9-27)22-38-14-12-35-13-15-38)19-30(25(32)4)33(40)36-21-31-23(2)18-24(3)37-34(31)41/h6-9,18-20,29,35H,5,10-17,21-22H2,1-4H3,(H,36,40)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXATYQKHRGXYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCNCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.